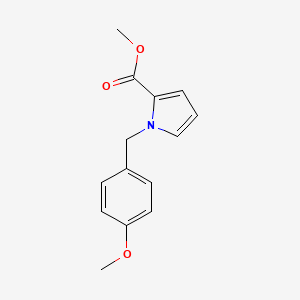

Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

Description

Properties

IUPAC Name |

methyl 1-[(4-methoxyphenyl)methyl]pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-17-12-7-5-11(6-8-12)10-15-9-3-4-13(15)14(16)18-2/h3-9H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHDUUWCBGIIELM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C=CC=C2C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80743105 | |

| Record name | Methyl 1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

900152-50-3 | |

| Record name | Methyl 1-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80743105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

Executive Summary

Introduction: The Significance of the N-Substituted Pyrrole Scaffold

Pyrrole-2-carboxylate esters are privileged heterocyclic motifs that form the core of numerous biologically active compounds and advanced organic materials.[1][2] Their structural versatility allows for functionalization at various positions, with substitution at the nitrogen atom (N-1 position) being a critical strategy for modulating physiochemical properties, biological activity, and molecular conformation.

The target molecule, Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate , incorporates three key structural features:

-

A pyrrole-2-carboxylate core , a common building block in pharmaceutical agents.

-

An N-benzyl group , which can influence steric and electronic properties.

-

A para-methoxy substituent on the benzyl ring, a group known to modulate metabolic stability and receptor binding interactions.

This guide presents a definitive protocol for the efficient synthesis of this target compound, followed by a rigorous analytical workflow to ensure its structural integrity and purity, providing a trusted resource for the scientific community.

Synthetic Strategy: A Retrosynthetic Approach

The most direct and reliable approach to constructing N-substituted pyrroles is through the N-alkylation of a parent pyrrole ring.[3][4] This strategy is underpinned by the nucleophilicity of the pyrrole nitrogen after deprotonation.

Retrosynthetic Analysis:

Our retrosynthetic disconnection of the target molecule reveals two readily available starting materials: Methyl 1H-pyrrole-2-carboxylate and 4-methoxybenzyl chloride . The key bond disconnection occurs at the N-benzyl linkage, pointing to a nucleophilic substitution (Sₙ2) reaction as the forward synthetic step.

Sources

An In-Depth Technical Guide to the Chemical Properties of Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

Introduction: The Significance of Substituted Pyrroles in Modern Chemistry

The pyrrole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and functional materials. The strategic functionalization of the pyrrole ring, particularly at the N1 and C2 positions, allows for the fine-tuning of its electronic and steric properties, leading to a diverse array of biological activities and material characteristics. This guide focuses on a specific, yet representative, member of this class: Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate .

While specific experimental data for this exact molecule is not extensively documented in publicly accessible literature, this guide will provide a comprehensive overview of its expected chemical properties, synthesis, and reactivity. This analysis is grounded in the well-established principles of organic chemistry and supported by data from closely related and structurally analogous compounds. For researchers and drug development professionals, this document serves as a robust framework for understanding and utilizing this versatile chemical entity.

Molecular Structure and Physicochemical Properties

The molecular structure of Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate combines three key functional groups: a pyrrole ring, a methyl ester at the C2 position, and a 4-methoxybenzyl group attached to the nitrogen atom. This combination imparts a unique set of properties that are crucial for its potential applications.

| Property | Predicted Value/Characteristic | Rationale based on Analogous Compounds |

| Molecular Formula | C₁₄H₁₅NO₃ | Based on the constituent atoms. |

| Molecular Weight | 245.27 g/mol | Calculated from the molecular formula. |

| Appearance | White to off-white solid | Many similar N-benzyl pyrrole esters are solids at room temperature. |

| Solubility | Soluble in common organic solvents (e.g., DCM, EtOAc, THF, Acetone). Insoluble in water. | The presence of the aromatic rings and the ester group suggests good solubility in organic media. |

| Melting Point | Expected to be in the range of 80-120 °C | Based on melting points of similar substituted pyrroles. |

| Stability | Stable under standard laboratory conditions. Sensitive to strong acids and bases. | Pyrrole rings can be susceptible to polymerization under strongly acidic conditions. The ester can be hydrolyzed by strong bases. |

Synthesis of Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate: A Proposed Synthetic Route

The synthesis of N-substituted pyrroles is a well-trodden path in organic chemistry. A plausible and efficient route to the target molecule involves a two-step process starting from commercially available reagents: methyl 1H-pyrrole-2-carboxylate and 4-methoxybenzyl chloride.

Experimental Protocol: N-Alkylation of Methyl 1H-pyrrole-2-carboxylate

This protocol describes a standard procedure for the N-alkylation of a pyrrole derivative, a fundamental reaction in heterocyclic chemistry.

Step 1: Deprotonation of the Pyrrole Nitrogen

-

Rationale: The N-H proton of the pyrrole is weakly acidic (pKa ≈ 17). To facilitate alkylation, a suitable base is required to generate the more nucleophilic pyrrolide anion. Sodium hydride (NaH) is a strong, non-nucleophilic base commonly employed for this purpose.

-

Procedure:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF).

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DMF to the NaH suspension.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the evolution of hydrogen gas should be observed, indicating the formation of the sodium pyrrolide salt.

-

Step 2: Alkylation with 4-Methoxybenzyl Chloride

-

Rationale: The newly formed pyrrolide anion is a potent nucleophile that will readily displace the chloride from 4-methoxybenzyl chloride in an SN2 reaction. The 4-methoxy group on the benzyl chloride enhances its reactivity towards nucleophilic substitution.

-

Procedure:

-

To the solution of the sodium pyrrolide salt at 0 °C, add a solution of 4-methoxybenzyl chloride (1.1 equivalents) in anhydrous DMF dropwise.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Stir the reaction at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Step 3: Work-up and Purification

-

Rationale: The work-up procedure is designed to quench the reaction, remove the inorganic byproducts, and isolate the desired product.

-

Procedure:

-

Upon completion of the reaction, carefully quench the reaction mixture by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL) to remove any remaining water and DMF.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate.

-

Workflow for the Synthesis of Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

Caption: Synthetic workflow for Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate.

Spectroscopic Characterization: A Predictive Analysis

The structural elucidation of organic molecules relies heavily on spectroscopic techniques. Based on the known spectral data of analogous N-benzyl pyrroles and methyl pyrrole-2-carboxylates, the following spectroscopic characteristics are predicted for the title compound.

| Technique | Predicted Key Signals and Features |

| ¹H NMR | - Pyrrole protons (3H): Three distinct signals in the aromatic region, likely between δ 6.0 and 7.5 ppm. The proton at C5 would be a triplet, the proton at C3 a doublet of doublets, and the proton at C4 a doublet of doublets. - Benzyl protons (2H): A singlet around δ 5.5 ppm for the benzylic CH₂. - Aromatic protons (4H): Two doublets in the aromatic region (δ 6.8-7.3 ppm) corresponding to the AA'BB' system of the 4-methoxyphenyl group. - Methoxy protons (3H): A singlet around δ 3.8 ppm. - Methyl ester protons (3H): A singlet around δ 3.7 ppm. |

| ¹³C NMR | - Carbonyl carbon: A signal in the downfield region, around δ 160-165 ppm. - Aromatic and Pyrrole carbons: Multiple signals in the range of δ 110-140 ppm. - Benzylic carbon: A signal around δ 50-55 ppm. - Methoxy carbon: A signal around δ 55 ppm. - Methyl ester carbon: A signal around δ 51 ppm. |

| IR Spectroscopy | - C=O stretch (ester): A strong absorption band around 1700-1720 cm⁻¹. - C-O stretch (ester and ether): Strong bands in the region of 1250-1300 cm⁻¹ and 1030-1150 cm⁻¹. - C=C stretch (aromatic and pyrrole): Multiple bands in the 1450-1600 cm⁻¹ region. - C-H stretch (aromatic and aliphatic): Bands above and below 3000 cm⁻¹, respectively. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z = 245. - Key Fragmentation: A significant fragment at m/z = 121 corresponding to the 4-methoxybenzyl cation ([CH₃OC₆H₄CH₂]⁺). |

Chemical Reactivity: Exploring the Synthetic Potential

The reactivity of Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate is dictated by the interplay of its functional groups. The pyrrole ring, while aromatic, is electron-rich and susceptible to electrophilic substitution. The ester group offers a handle for various transformations.

Electrophilic Aromatic Substitution on the Pyrrole Ring

The pyrrole ring is highly activated towards electrophilic attack, with a preference for substitution at the C5 position, and to a lesser extent, the C4 position.

Caption: General mechanism of electrophilic substitution on the pyrrole ring.

Common electrophilic substitution reactions include:

-

Vilsmeier-Haack Formylation: Reaction with phosphoryl chloride and DMF introduces a formyl group, predominantly at the C5 position.

-

Friedel-Crafts Acylation: Acylation with an acid chloride or anhydride in the presence of a Lewis acid can introduce an acyl group.

-

Nitration and Sulfonation: These reactions can occur under mild conditions due to the high reactivity of the pyrrole ring.

Reactions of the Methyl Ester Group

The methyl ester at the C2 position can undergo a variety of transformations common to esters:

-

Hydrolysis: Saponification with a base (e.g., NaOH or KOH) will yield the corresponding carboxylic acid.

-

Amidation: Reaction with amines can form the corresponding amides.

-

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol.

-

Grignard Reaction: Reaction with Grignard reagents can lead to the formation of tertiary alcohols.

Potential Applications in Drug Discovery and Materials Science

The structural motifs present in Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate make it a valuable building block in several areas:

-

Medicinal Chemistry: The pyrrole core is a common feature in many biologically active molecules. This compound can serve as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications, including anti-inflammatory, anti-cancer, and anti-microbial agents. The 4-methoxybenzyl group can also play a role in modulating the pharmacokinetic properties of a drug candidate.

-

Materials Science: Pyrrole-based polymers are known for their conducting properties. Functionalized pyrroles like the title compound can be used as monomers for the synthesis of novel polymers with tailored electronic and optical properties for applications in organic electronics, sensors, and coatings.

Conclusion: A Versatile Scaffold for Innovation

Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate represents a versatile and synthetically accessible molecule with significant potential in both medicinal chemistry and materials science. While detailed experimental data on this specific compound is limited, this guide has provided a comprehensive overview of its predicted chemical properties, a reliable synthetic protocol, and an exploration of its potential reactivity. By leveraging the well-understood chemistry of its constituent functional groups, researchers can confidently incorporate this valuable building block into their synthetic strategies to create novel and impactful molecules.

References

Due to the lack of specific literature on "Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate," the references provided below are for analogous compounds and general synthetic methodologies for pyrrole derivatives, which form the basis of the information presented in this guide.

- Synthesis of N-Substituted Pyrroles: For general procedures on the N-alkylation of pyrroles, see: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Reactivity of Pyrroles: For a comprehensive overview of the chemical reactivity of the pyrrole ring, see: Gilchrist, T. L. (1997). Heterocyclic Chemistry. Longman.

-

Spectroscopic Data of Pyrrole Derivatives: Spectroscopic data for various substituted pyrroles can be found in chemical databases such as the Spectral Database for Organic Compounds (SDBS) : [Link]

-

PubChem Database: For computed properties and information on related pyrrole compounds, refer to the PubChem database : [Link]

An In-depth Technical Guide to Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate (CAS Number: 900152-50-3)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, from natural products to synthetic pharmaceuticals.[1] Its unique electronic properties and versatile reactivity make it a privileged scaffold in the design of novel therapeutic agents. This guide focuses on a specific, yet significant, derivative: Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate. While not extensively documented in standalone scholarly articles, its availability as a chemical intermediate points to its role in the synthesis of more complex molecules of pharmaceutical interest.[2][3] This document serves as a comprehensive technical resource, consolidating available information and providing field-proven insights into its synthesis, characterization, and potential applications. As a Senior Application Scientist, the aim is to present not just data, but a logical and scientifically rigorous narrative that empowers researchers in their drug discovery and development endeavors.

Molecular Profile and Physicochemical Properties

Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate is a substituted pyrrole derivative featuring a 4-methoxybenzyl group attached to the nitrogen atom of the pyrrole ring and a methyl carboxylate group at the 2-position.

| Property | Value | Source |

| CAS Number | 900152-50-3 | [2] |

| Molecular Formula | C₁₄H₁₅NO₃ | [2] |

| Molecular Weight | 245.27 g/mol | [2] |

| IUPAC Name | methyl 1-[(4-methoxyphenyl)methyl]pyrrole-2-carboxylate | [3] |

| SMILES | O=C(C1=CC=CN1CC2=CC=C(OC)C=C2)OC | [2] |

Synthesis and Purification

Proposed Synthetic Pathway

A logical and efficient synthesis involves the reaction of methyl 1H-pyrrole-2-carboxylate with 4-methoxybenzyl chloride (or bromide) in the presence of a suitable base.

Sources

The Versatile Scaffold: A Technical Guide to the Biological Activity of Pyrrole-2-Carboxylate Derivatives

This guide provides an in-depth exploration of the diverse biological activities of pyrrole-2-carboxylate derivatives, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry and drug discovery. We will delve into their origins, mechanisms of action across various therapeutic areas, and provide detailed, field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this remarkable scaffold.

The Pyrrole-2-Carboxylate Core: A Privileged Scaffold in Nature and the Lab

The pyrrole ring is a fundamental five-membered aromatic heterocycle found in a vast array of biologically active natural products, including heme, chlorophyll, and vitamin B12.[1] The introduction of a carboxylate group at the 2-position creates the pyrrole-2-carboxylate scaffold, a key pharmacophore that imparts unique physicochemical properties and allows for diverse functionalization.

Pyrrole-2-carboxylate derivatives are not only products of synthetic chemistry but are also found in nature, having been isolated from fungi, plants, and microorganisms.[2][3] For instance, certain pyrrole-2-carboxaldehyde derivatives, which are closely related to the carboxylates, have been extracted from various natural sources and exhibit a range of biological functions.[2][3] The natural occurrence of this scaffold underscores its evolutionary selection for biological interactions, making it a compelling starting point for drug discovery programs.

The synthesis of pyrrole-2-carboxylate derivatives can be achieved through various chemical strategies, including the Paal-Knorr synthesis, which involves the condensation of a 1,4-dicarbonyl compound with an amine.[4] More contemporary methods focus on creating N-acylpyrroles through the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine followed by acid-mediated cyclization, a process tolerant of diverse functional groups.[4] Additionally, enzymatic synthesis routes are emerging, offering a greener and more specific alternative for producing these valuable compounds.[5]

A Spectrum of Therapeutic Potential: Key Biological Activities

Pyrrole-2-carboxylate derivatives have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for the development of new therapeutics. These activities span from combating infectious diseases to tackling cancer and inflammation.

Antimicrobial and Antitubercular Activity

The pyrrole scaffold is a constituent of several commercially available drugs, including the cholesterol-lowering drug atorvastatin and the nonsteroidal anti-inflammatory drugs (NSAIDs) ketorolac and tolmetin.[6] Its derivatives have shown significant potential as antibacterial, antitubercular, antiviral, and antifungal agents.[1][6][7][8]

Specifically, pyrrole-2-carboxylate and its related carboxamide derivatives have been identified as potent antibacterial agents.[6] For example, certain 1H-pyrrole-2-carboxylate derivatives have been synthesized and evaluated for their activity against Mycobacterium tuberculosis H37Rv.[6] One such derivative, ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate, exhibited a minimum inhibitory concentration (MIC) value of 0.7 µg/mL against M. tuberculosis H37Rv, which is comparable to the standard drug ethambutol.[6][9]

The mechanism of action for some of these antitubercular pyrrole derivatives involves the inhibition of essential enzymes in the bacterial life cycle. Pyrrole-2-carbohydrazide derivatives have been designed as inhibitors of enoyl-acyl carrier protein reductase (ENR), a key enzyme in the fatty acid synthesis pathway of M. tuberculosis.[10] Another critical target is the mycobacterial membrane protein Large 3 (MmpL3), which is involved in the transport of mycolic acids, essential components of the mycobacterial cell wall. Pyrrole-2-carboxamides have been designed as potent MmpL3 inhibitors, demonstrating excellent activity against drug-resistant tuberculosis strains.[11]

Anticancer Activity

The pyrrole moiety is a key structural feature in numerous compounds with demonstrated anticancer properties.[12] These derivatives exert their cytotoxic effects through various mechanisms, including the inhibition of tubulin polymerization, interference with crucial signaling pathways like Hedgehog signaling, and the targeting of key proteins involved in cancer cell survival and proliferation.[12][13]

Pyrrole derivatives have been shown to target microtubule polymerization, Bcl-2 family proteins, and various kinases, leading to apoptosis and cell cycle arrest in cancer cells.[12] For instance, certain novel pyrrole derivatives have been identified as potent inhibitors of tubulin polymerization and have shown the ability to suppress the Hedgehog signaling pathway, which is aberrantly activated in several cancers.[13]

Anti-inflammatory Activity

Chronic inflammation is a hallmark of numerous diseases. Pyrrole derivatives have emerged as promising anti-inflammatory agents by targeting key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX).[14][15] The COX enzymes (COX-1 and COX-2) are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.

Several pyrrole-2-carboxylate derivatives have been designed and evaluated as dual inhibitors of COX-1 and COX-2.[15] The strategic modification of the pyrrole scaffold allows for the fine-tuning of selectivity towards either COX-1 or COX-2, which is a critical consideration in the development of safer anti-inflammatory drugs. For example, some synthesized pyrrole derivatives have shown potent COX-2 inhibitory activity, which is desirable for reducing inflammation with a lower risk of gastrointestinal side effects associated with COX-1 inhibition.[14][15]

Enzyme Inhibition

Beyond their roles in antimicrobial and anticancer activity, pyrrole-2-carboxylate derivatives have been identified as inhibitors of other crucial enzymes. One notable example is proline racemase (PRAC), an enzyme found in certain pathogens like Trypanosoma cruzi, the causative agent of Chagas' disease.[16] Pyrrole-2-carboxylic acid (PYC) has been identified as a specific inhibitor of PRAC, making it a valuable tool for studying the enzyme's function and a potential starting point for the development of anti-parasitic drugs.[16]

Elucidating Mechanisms: A Deeper Dive into Molecular Interactions

The biological activity of pyrrole-2-carboxylate derivatives is intrinsically linked to their ability to interact with specific molecular targets. Understanding these interactions at a molecular level is paramount for rational drug design and optimization.

Inhibition of Mycobacterial Cell Wall Synthesis

As previously mentioned, the antitubercular activity of many pyrrole-2-carboxamides stems from their ability to inhibit MmpL3. This transmembrane protein is essential for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, from the cytoplasm to the periplasmic space. By blocking MmpL3, these compounds effectively halt the biosynthesis of mycolic acids, leading to a compromised cell wall and ultimately, bacterial death.

Caption: Disruption of Microtubule Dynamics by Pyrrole Derivatives.

Quantifying Activity: A Summary of In Vitro Efficacy

The following table summarizes the reported in vitro activities of selected pyrrole-2-carboxylate and related derivatives against various biological targets. This data provides a quantitative measure of their potency and serves as a valuable reference for structure-activity relationship (SAR) studies.

| Compound Class | Derivative Example | Target Organism/Enzyme | Activity Metric | Value | Reference |

| Pyrrole-2-carboxylate | Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | MIC | 0.7 µg/mL | [6][9] |

| Pyrrole-2-carboxamide | - | Drug-resistant M. tuberculosis | MIC | < 0.016 µg/mL | [11] |

| Pyrrole-2-carboxamide | - | Human cell line | IC50 | > 64 µg/mL | [11] |

| Pyrrole derivative | Hybrid 5 | COX-2 | IC50 | 0.55 µM | [14] |

| Pyrrole derivative | Hybrid 6 | COX-2 | IC50 | 7.0 µM | [14] |

| Pyrrole-2-carboxylic acid | PYC | Proline Racemase (PRAC) | Inhibition | Specific | [16] |

Experimental Corner: Protocols for Biological Evaluation

A crucial aspect of drug discovery is the robust and reproducible evaluation of biological activity. [17][18]This section provides detailed, step-by-step protocols for assessing the key biological activities of pyrrole-2-carboxylate derivatives. These protocols are designed to be self-validating and are based on established methodologies in the field.

Protocol for Determining Minimum Inhibitory Concentration (MIC) for Antibacterial Activity

This protocol outlines the broth microdilution method, a standard assay for determining the MIC of a compound against a specific bacterial strain. [19] Materials and Reagents:

-

Test compound (pyrrole-2-carboxylate derivative) dissolved in a suitable solvent (e.g., DMSO).

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli, Mycobacterium tuberculosis).

-

Appropriate sterile broth medium (e.g., Mueller-Hinton Broth for general bacteria, Middlebrook 7H9 for mycobacteria).

-

Sterile 96-well microtiter plates.

-

Positive control antibiotic (e.g., ciprofloxacin, rifampicin).

-

Negative control (broth medium with solvent).

-

Bacterial inoculum standardized to a specific concentration (e.g., 0.5 McFarland standard).

-

Incubator.

-

Microplate reader (optional, for quantitative measurement).

Procedure:

-

Compound Preparation: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Inoculation: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions. This will bring the total volume in each well to 200 µL.

-

Controls: Include a positive control (wells with a known antibiotic), a negative control (wells with broth and solvent only), and a growth control (wells with broth and inoculum only).

-

Incubation: Cover the plate and incubate at the optimal temperature for the specific bacterial strain (e.g., 37°C) for 18-24 hours (or longer for slow-growing bacteria like M. tuberculosis).

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.

Caption: Workflow for MIC Determination using Broth Microdilution.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials and Reagents:

-

Test compound (pyrrole-2-carboxylate derivative) dissolved in a suitable solvent.

-

Human cancer cell line (e.g., HeLa, A549, MCF-7).

-

Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Phosphate-buffered saline (PBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS).

-

Sterile 96-well cell culture plates.

-

CO2 incubator.

-

Microplate reader.

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with solvent).

-

Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Enzyme Inhibition Assay (Example: COX Inhibition Assay)

This protocol describes a general method for assessing the inhibitory activity of a compound against an enzyme, using a COX inhibition assay as an example.

Materials and Reagents:

-

Test compound (pyrrole-2-carboxylate derivative).

-

Purified COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Assay buffer (e.g., Tris-HCl buffer).

-

Detection reagent (e.g., a colorimetric or fluorometric probe that reacts with the product, prostaglandin).

-

Positive control inhibitor (e.g., indomethacin for COX-1, celecoxib for COX-2).

-

96-well microtiter plate.

-

Microplate reader.

Procedure:

-

Assay Setup: In a 96-well plate, add the assay buffer, the enzyme (COX-1 or COX-2), and the test compound at various concentrations.

-

Pre-incubation: Pre-incubate the enzyme with the test compound for a specific period (e.g., 15 minutes) at room temperature to allow for binding.

-

Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

-

Incubation: Incubate the reaction mixture for a defined time (e.g., 10 minutes) at 37°C.

-

Detection: Stop the reaction and add the detection reagent. Measure the signal (absorbance or fluorescence) using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Conclusion and Future Directions

Pyrrole-2-carboxylate derivatives represent a highly versatile and privileged scaffold in medicinal chemistry. Their broad spectrum of biological activities, coupled with their synthetic tractability, makes them an exciting area for future research and development. The insights and protocols provided in this guide are intended to empower researchers to explore the full therapeutic potential of this remarkable class of compounds. Future efforts should focus on elucidating novel mechanisms of action, optimizing lead compounds through structure-activity relationship studies, and advancing the most promising candidates into preclinical and clinical development.

References

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). Molecules. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2023). Molecules. [Link]

-

Synthesis, docking and biological evaluation of pyrrole-2-carbohydrazide derivatives. (n.d.). VLife Sciences. [Link]

-

Pyrrole-2-carboxaldehydes: Origins and Physiological Activities. (2023). National Center for Biotechnology Information. [Link]

-

Synthesis of Pyrrole-2-Carboxylic Acid from Cellulose- and Chitin-Based Feedstocks Discovered by the Automated Route Search. (2023). ResearchGate. [Link]

-

Biosynthesis of Pyrrole-2-carbaldehyde via Enzymatic CO2 Fixation. (2022). Molecules. [Link]

-

Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis. (n.d.). National Center for Biotechnology Information. [Link]

-

Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). Molecules. [Link]

-

Synthesis and Antimicrobial Activity Evaluation of the Pyrrole-Derived Heterocycles Bearing Two Functionalities. (2017). Bentham Science. [Link]

-

Design and Synthesis of Diverse Pyrrole-2-carboxamide Derivatives as a Potent Antibacterial Agents. (2017). ResearchGate. [Link]

-

Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach. (n.d.). National Center for Biotechnology Information. [Link]

-

Evaluation of the Biological Activity of Compounds: Techniques and Mechanism of Action Studies. (n.d.). David Discovers Drug Discovery. [Link]

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. [Link]

-

Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. (2021). ResearchGate. [Link]

-

Pyrrole-2-carboxylic acid (PYC), the specific inhibitor of PRAC, is not... (n.d.). ResearchGate. [Link]

-

Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. (2022). ResearchGate. [Link]

-

A guideline for reporting experimental protocols in life sciences. (n.d.). National Center for Biotechnology Information. [Link]

-

Bioassays: Essential Tools for Evaluating Biological Activity and Safety. (2024). Longdom Publishing. [Link]

-

New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer. (n.d.). ACS Publications. [Link]

-

Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (n.d.). National Center for Biotechnology Information. [Link]

-

New Synthesis of Pyrrole-2-carboxylic and Pyrrole-2,5-dicarboxylic Acid Esters in the Presence of Iron-Containing Catalysts. (2010). ResearchGate. [Link]

-

Evaluation of Biological Activity of Natural Compounds: Current Trends and Methods. (n.d.). MDPI. [Link]

-

Investigation of the Biological Properties of Natural Products Using Experimental Approaches and In Silico Methods. (n.d.). Frontiers. [Link]

Sources

- 1. benthamdirect.com [benthamdirect.com]

- 2. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrole-2-carboxaldehydes: Origins and Physiological Activities [mdpi.com]

- 4. Pyrrole synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential | MDPI [mdpi.com]

- 10. vlifesciences.com [vlifesciences.com]

- 11. Design, Synthesis, and Biological Evaluation of Pyrrole-2-carboxamide Derivatives as Mycobacterial Membrane Protein Large 3 Inhibitors for Treating Drug-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A guideline for reporting experimental protocols in life sciences - PMC [pmc.ncbi.nlm.nih.gov]

- 18. longdom.org [longdom.org]

- 19. mdpi.com [mdpi.com]

The N-Substituted Pyrrole Scaffold: A Cornerstone in Modern Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The N-substituted pyrrole is a five-membered aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its discovery is not a singular event but a continuing evolution of synthetic methodologies dating back to the late 19th century. This guide provides a comprehensive overview of the N-substituted pyrrole core, detailing its historical context, key synthetic strategies, profound significance in drug development, and future outlook. We will explore the causality behind synthetic choices, delve into the structure-activity relationships that govern its biological efficacy, and present detailed protocols and case studies to offer field-proven insights for professionals in drug discovery.

Introduction: The Rise of a Privileged Scaffold

The pyrrole ring itself was first identified in 1834 from coal tar.[1][2] However, the true potential of this scaffold was unlocked with the advent of synthetic methods that allowed for its controlled modification, particularly at the nitrogen atom. The development of reactions by chemists like Paal, Knorr, and Hantzsch in the late 19th century laid the foundational groundwork for accessing substituted pyrroles.[2][3] The Paal-Knorr synthesis, reported in 1884, remains one of the most direct and versatile methods for creating N-substituted pyrroles from 1,4-dicarbonyl compounds and primary amines.[3][4]

The significance of the N-substituted pyrrole scaffold lies in its unique combination of structural and electronic properties. It is a key structural component in essential biological molecules like heme, chlorophyll, and vitamin B12.[5] In synthetic pharmaceuticals, the nitrogen substituent provides a crucial handle for chemists to modulate the molecule's physicochemical properties, such as lipophilicity, polarity, and metabolic stability. This ability to fine-tune the molecule's interaction with biological targets has cemented the N-substituted pyrrole's status as a cornerstone in modern drug design.[6][7] Dozens of FDA-approved drugs, spanning a wide range of therapeutic areas, feature this core structure, highlighting its versatility and clinical success.[5][8]

Strategic Synthesis of N-Substituted Pyrroles

The choice of synthetic route is critical and is dictated by the desired substitution pattern, functional group tolerance, and scalability. Modern organic synthesis offers a rich toolbox for constructing the N-substituted pyrrole core.[9][10]

The Paal-Knorr Synthesis: The Workhorse Reaction

This classical method involves the condensation of a 1,4-dicarbonyl compound with a primary amine, typically under acidic conditions, to yield the corresponding N-substituted pyrrole.[3][11]

Causality Behind Experimental Choices: The Paal-Knorr reaction is often the first choice due to its simplicity, high yields, and the ready availability of starting materials.[3] The acid catalyst is crucial; it protonates a carbonyl oxygen, activating it for nucleophilic attack by the amine.[5] The subsequent intramolecular cyclization and dehydration steps are also acid-mediated.[5][12] The choice of acid can range from traditional Brønsted acids to Lewis acids or even heterogeneous catalysts, with modern "green" protocols favoring recyclable catalysts or even catalyst-free conditions in water.[3][5]

Detailed Protocol: Paal-Knorr Synthesis of 1-Benzyl-2,5-dimethyl-1H-pyrrole

This protocol provides a self-validating system for the synthesis of a representative N-substituted pyrrole.

Reagents & Materials:

-

2,5-Hexanedione (Acetonylacetone)

-

Benzylamine

-

Glacial Acetic Acid

-

Ethanol

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate

-

Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2,5-hexanedione (1.14 g, 10 mmol) and ethanol (20 mL).

-

Add benzylamine (1.07 g, 10 mmol) to the solution.

-

Add glacial acetic acid (0.60 g, 10 mmol) dropwise to the stirring mixture.

-

Attach a reflux condenser and heat the reaction mixture to reflux (approx. 80-90°C) for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer with 1M NaOH solution (2 x 25 mL) and then with brine (25 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure N-substituted pyrrole.

-

Characterization: Confirm the structure and purity using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

The Clauson-Kaas Synthesis

Modern & Multicomponent Strategies

Contemporary organic chemistry has introduced a variety of other methods, including metal-catalyzed cyclizations and multicomponent reactions (MCRs).[2][7] MCRs are particularly powerful as they allow for the rapid assembly of complex, highly substituted pyrroles from simple starting materials in a single pot, enhancing synthetic efficiency and enabling the creation of diverse compound libraries for screening.[7]

Diagram 1: Key Synthetic Pathways to N-Substituted Pyrroles

Caption: Inhibition of the cholesterol synthesis pathway by Atorvastatin.

Structure-Activity Relationships (SAR)

Understanding the SAR of N-substituted pyrroles is fundamental to rational drug design. [17]The goal is to correlate specific structural modifications with changes in biological activity, allowing for the optimization of lead compounds. [18][19] Key areas of modification include:

-

The N-Substituent: Altering the size, lipophilicity, and electronic nature of the group attached to the nitrogen can dramatically affect target binding, cell permeability, and metabolism. For example, in a series of metallo-β-lactamase inhibitors, the N-benzyl group was found to be important for potency. [18]* Ring Substituents (Positions 2, 3, 4, 5): The placement of functional groups on the pyrrole ring dictates the molecule's three-dimensional shape and its ability to form key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the target protein. In one study on antimalarial pyrrolones, modifications around the ring led to significant changes in efficacy against Plasmodium falciparum. [20]

Table 2: Example SAR data for a series of N-substituted pyrroles evaluated for anticancer activity, demonstrating the impact of the N-aryl substituent's hydroxylation pattern on cytotoxicity. [21][22]Compound ID N-Substituent C4-Substituent IC50 (µM) vs. L1210 Cells Compound 1 2-hydroxyphenyl H 14 Compound 2 3-hydroxyphenyl H 25 Compound 3 4-hydroxyphenyl H 12 Compound 9 4-hydroxy-3-methoxyphenyl H 13

Challenges and Future Perspectives

While the N-substituted pyrrole scaffold is immensely valuable, challenges remain. The synthesis of polysubstituted pyrroles with precise regiocontrol can be complex. Furthermore, as with any privileged scaffold, "scaffold hopping" and the exploration of novel heterocyclic systems are necessary to overcome issues like resistance and to identify new mechanisms of action.

The future of N-substituted pyrrole chemistry is bright. New applications are emerging in materials science, particularly in the development of conducting polymers and organic electronics. [2]In medicinal chemistry, the focus is on developing highly selective inhibitors and exploring their use in new therapeutic areas, such as neurodegenerative diseases and novel infectious agents. The continued development of green and efficient synthetic methods will be crucial to sustainably harness the full potential of this remarkable scaffold. [7][13]

References

-

Synthesis of N-Substituted Pyrroles Catalyzed by Low-Cost and Commercially Available Aluminas. (n.d.). MDPI. Retrieved from [Link]

-

Proposed Mechanism of the formation of N-substituted pyrroles. (n.d.). ResearchGate. Retrieved from [Link]

- Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy, 53(3), 451-464.

- Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.

-

(PDF) Synthesis of pyrrole and substituted pyrroles (Review). (n.d.). ResearchGate. Retrieved from [Link]

-

Recent Advancements in Pyrrole Synthesis. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

Bioactive pyrrole-based compounds with target selectivity. (n.d.). PubMed Central (PMC). Retrieved from [Link]

-

A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles. (n.d.). Thieme Connect. Retrieved from [Link]

-

Pyrrole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures. (n.d.). PubMed. Retrieved from [Link]

-

Paal–Knorr synthesis. (n.d.). Wikipedia. Retrieved from [Link]

-

Pyrrole. (n.d.). Wikipedia. Retrieved from [Link]

- Tolmetin Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology. (2022). PubMed Central (PMC).

-

Atorvastatin - StatPearls. (2022). NCBI Bookshelf. Retrieved from [Link]

-

Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). Beilstein Journals. Retrieved from [Link]

- (PDF) A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. (2023).

-

Examples of drugs containing pyrrole moieties approved by the FDA. (n.d.). ResearchGate. Retrieved from [Link]

-

Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. (2023). National Institutes of Health (NIH). Retrieved from [Link]

- TOLMETIN Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses. (2020). PharmaCompass.

-

Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor. (2017). PubMed. Retrieved from [Link]

-

How Lipitor works: Mechanism of action explained. (2023). Medical News Today. Retrieved from [Link]

- Discovery and Structure–Activity Relationships of Pyrrolone Antimalarials. (2013).

-

Microwave-assisted Clauson-Kaas synthesis: A green approach to substituted pyrroles. (n.d.). arkat usa. Retrieved from [Link]

-

TOLECTIN DS (tolmetin sodium) Capsules TOLECTIN 600 (tolmetin sodium) Tablets For Oral Administration Cardiovascular Risk. (n.d.). accessdata.fda.gov. Retrieved from [Link]

- N-substituted Pyrrole-based Scaffolds as Potential Anticancer and Antiviral Lead Structures. (2015). Bentham Science.

- Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. (2024). MDPI.

- Synthesis of Substituted Pyrrole Derivatives Based on 8- azaspiro[5.6]dodec-10-ene Scaffold. (2023). Preprints.org.

-

Structure Activity Relationships. (n.d.). Drug Design Org. Retrieved from [Link]

-

Clauson Kaas Pyrrole Synthesis Catalyzed by Acidic Ionic Liquid under Microwave Irradiation. (n.d.). ResearchGate. Retrieved from [Link]

- Tolmetin Sodium Fast Dissolving Tablets for Rheumatoid Arthritis Treatment: Preparation and Optimization Using Box-Behnken Design and Response Surface Methodology. (2022).

-

Clauson-Kaas Pyrrole Synthesis. (2016). Chem-Station Int. Ed. Retrieved from [Link]

- Development of Novel Pyrrole Derivatives and Their Cinnamic Hybrids as Dual COX-2/LOX Inhibitors. (2023). MDPI.

-

Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. (2020). YouTube. Retrieved from [Link]

-

Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships. (2024). PubMed. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. rgmcet.edu.in [rgmcet.edu.in]

- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Critical Review on Advances in the Multicomponent Synthesis of Pyrroles – Oriental Journal of Chemistry [orientjchem.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrrole synthesis [organic-chemistry.org]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. m.youtube.com [m.youtube.com]

- 13. BJOC - Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach [beilstein-journals.org]

- 14. Clauson-Kaas Pyrrole Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 15. arkat-usa.org [arkat-usa.org]

- 16. researchgate.net [researchgate.net]

- 17. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 18. Structure-activity relationship study and optimisation of 2-aminopyrrole-1-benzyl-4,5-diphenyl-1H-pyrrole-3-carbonitrile as a broad spectrum metallo-β-lactamase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyrrole-containing hybrids as potential anticancer agents: An insight into current developments and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. N-substituted pyrrole-based scaffolds as potential anticancer and antiviral lead structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benthamdirect.com [benthamdirect.com]

Functionalized Pyrroles: A Technical Guide to Therapeutic Innovation

Executive Summary

The pyrrole ring, a five-membered aromatic heterocycle, represents a cornerstone of medicinal chemistry, forming the structural basis for a multitude of naturally occurring bioactive compounds and synthetically developed pharmaceuticals.[1][2][3] Its unique electronic properties, coupled with the potential for functionalization at multiple positions, make it a "privileged scaffold" for designing molecules with highly specific biological activities. This guide provides an in-depth analysis of the synthesis, mechanisms of action, and therapeutic applications of functionalized pyrroles. We will explore their established roles in oncology, infectious diseases, and inflammation, and delve into the experimental methodologies crucial for their development and validation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of pyrrole chemistry in creating next-generation therapeutics.

Chapter 1: The Pyrrole Scaffold: A Privileged Structure in Medicinal Chemistry

The significance of the pyrrole nucleus in drug discovery cannot be overstated. It is a key structural component in vital biological molecules such as heme, chlorophyll, and vitamin B12, demonstrating its fundamental compatibility with biological systems.[3] Marketed drugs like Atorvastatin (a cholesterol-lowering agent), Sunitinib (an anticancer drug), and Ketorolac (an anti-inflammatory agent) further underscore the therapeutic versatility of this scaffold.[4][5]

The therapeutic efficacy of pyrrole derivatives is intrinsically linked to their physicochemical properties. The aromatic nature of the ring and the presence of the nitrogen heteroatom allow for a range of intermolecular interactions, including hydrogen bonding, pi-pi stacking, and hydrophobic interactions. Furthermore, the lipophilic character of the pyrrole core enables it to traverse cellular membranes, a critical attribute for reaching intracellular targets.[5] The ability to strategically modify the pyrrole ring at its N-1, C-2, C-3, C-4, and C-5 positions allows for the fine-tuning of these properties, enabling medicinal chemists to optimize potency, selectivity, and pharmacokinetic profiles.

Caption: Core pyrrole ring showing potential sites for substitution.

Chapter 2: Synthetic Strategies for Pyrrole Functionalization

The generation of diverse pyrrole libraries for drug screening hinges on robust and flexible synthetic methodologies. While classical methods remain relevant, modern chemistry has introduced more efficient and sustainable alternatives.

Classical Synthesis:

-

Paal-Knorr Synthesis: This is a widely used method involving the condensation of a 1,4-dicarbonyl compound with ammonia or a primary amine.[6] The reaction is typically performed under acidic conditions to facilitate the cyclization and dehydration steps.

-

Hantzsch Pyrrole Synthesis: This method involves the reaction of a β-haloketone with a β-ketoester and ammonia or a primary amine.[6]

-

Clauson-Kaas Reaction: This approach utilizes a 1,4-dicarbonyl surrogate, 2,5-dimethoxytetrahydrofuran, which reacts with primary amines to form N-substituted pyrroles.[2]

Modern Synthetic Methodologies:

-

Metal-Catalyzed C-H Functionalization: This powerful strategy allows for the direct introduction of functional groups onto the pyrrole ring without the need for pre-functionalized starting materials, offering a more atom-economical approach.[7]

-

Electrochemical Synthesis: Electrosynthesis is emerging as a green and efficient method for constructing pyrrole and pyrroline scaffolds, often proceeding under mild conditions without the need for chemical oxidants or reductants.[8]

-

Photocatalysis: Visible-light photoredox catalysis has enabled the development of novel synthetic routes to access functionalized pyrroles from simple precursors.[2]

The choice of synthetic route is dictated by the desired substitution pattern and the tolerance of other functional groups within the molecule. Modern methods like C-H functionalization are particularly valuable in late-stage drug development for rapidly generating analogs with modified properties.

Chapter 3: Anticancer Applications of Functionalized Pyrroles

Pyrrole derivatives have demonstrated significant potential in oncology, with several compounds progressing to clinical use.[9][10] Their anticancer activity is often attributed to the inhibition of key signaling pathways that drive tumor growth and proliferation.

Kinase Inhibition: A prominent mechanism of action for many pyrrole-based anticancer agents is the inhibition of protein kinases, enzymes that play a critical role in cell signaling.[9] Sunitinib, for instance, is a multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma.[9] It targets receptors such as VEGFR and PDGFR, thereby inhibiting angiogenesis and tumor cell proliferation. Another example is Ulixertinib, a potent and selective inhibitor of ERK1/2, which is crucial for cancers that rely on the MAPK pathway.[9]

Caption: Pyrrole-based kinase inhibitors block signaling pathways.

Induction of Apoptosis: Many pyrrole derivatives exert their antitumor activity by inducing apoptosis, or programmed cell death.[1] This can occur through either the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathways, both of which culminate in the activation of caspases, the executioner enzymes of apoptosis.[1]

Quantitative Data on Anticancer Pyrroles:

| Compound/Derivative | Target(s) | Cell Line(s) | IC50 | Reference |

| Pyrrolo[2,1-f][1][4][8]triazines | PI3K alpha | Human cancer cells | 5.9 nM | [3] |

| Pyrrole-imidazole analogs | Not specified | PANC, ASPC-1 | Potent inhibition | [3] |

| Sunitinib | VEGFR, PDGFR, etc. | Advanced renal cell carcinoma | Clinically approved | [9] |

| Ulixertinib | ERK1/2 | MAPK-dependent cancers | Clinically approved | [9] |

Chapter 4: Antimicrobial Potential of Pyrrole Derivatives

The rise of multidrug-resistant pathogens presents a critical global health challenge, necessitating the discovery of novel antimicrobial agents.[11] Functionalized pyrroles have emerged as a promising class of compounds with a broad spectrum of activity against bacteria and fungi.[4][12]

Mechanisms of Antimicrobial Action:

-

DNA Gyrase Inhibition: Pyrrolamides are a class of pyrrole derivatives that target DNA gyrase, an essential bacterial enzyme involved in DNA replication.[5] Inhibition of this enzyme disrupts DNA synthesis, leading to bacterial cell death.[5]

-

Targeting Other Essential Pathways: Pyrrole derivatives have been shown to inhibit various other microbial targets, demonstrating their versatility as antimicrobial agents.[1]

Natural products have provided significant inspiration for the development of pyrrole-based antimicrobials.[11] For example, marinopyrroles, derived from marine bacteria, have shown potent activity against methicillin-resistant Staphylococcus aureus (MRSA).[4]

Representative Antimicrobial Pyrrole Derivatives:

| Compound/Derivative | Target Organism(s) | MIC | Reference |

| Ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Mycobacterium tuberculosis H37Rv | 0.7 µg/mL | [4] |

| Pyrrole-coupled carbothioamide derivative | MRSA | 18 ± 0.20 µg/mL | [5] |

| Spirooxindolopyrrolidine-embedded indandione | Mycobacterium tuberculosis H37Rv | 0.78 µg/mL | [3] |

Chapter 5: Anti-inflammatory and Neuroprotective Roles

Beyond cancer and infectious diseases, functionalized pyrroles have demonstrated significant therapeutic potential in treating inflammatory conditions and neurodegenerative disorders.

Anti-inflammatory Activity: The pyrrole scaffold is present in several nonsteroidal anti-inflammatory drugs (NSAIDs), such as Tolmetin and Ketorolac.[4][5] These drugs typically function by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain. Recent research has focused on developing novel pyrrole derivatives with improved efficacy and reduced side effects compared to traditional NSAIDs.[13] Some novel pyrrole compounds have shown analgesic action, particularly against chemical stimuli in experimental models.[13]

Neuroprotective Potential: Emerging evidence suggests that pyrrole-containing compounds may have neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.[4][5] Oxidative stress is a key pathological feature of these diseases, and certain pyrrole derivatives have been shown to possess antioxidant and radical scavenging activities.[14][15] Their ability to cross the blood-brain barrier is a crucial advantage for targeting the central nervous system.[5]

Chapter 6: Experimental Protocols and Validation

The translation of a promising pyrrole derivative from a laboratory curiosity to a clinical candidate requires rigorous experimental validation. This section provides an overview of key methodologies.

Protocol 1: Representative Synthesis via 1,3-Dipolar Cycloaddition

This protocol is adapted from the synthesis of pyrrolo[2,1-a]isoquinolines and is a common method for generating functionalized pyrrole cores.[9]

-

Reactant Preparation: Dissolve 1 mmol of the benzimidazolium salt (e.g., 1-benzyl-3-cyanomethylbenzimidazolium bromide) and 1.2 mmol of a dipolarophile alkyne (e.g., dimethyl acetylenedicarboxylate) in 10 mL of 1,2-epoxybutane.

-

Reaction: The mixture is refluxed for 8-10 hours. The 1,2-epoxybutane serves as both the solvent and the base to generate the intermediate N-ylide in situ.

-

Work-up: After cooling, the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure functionalized pyrrole.

-

Characterization: The structure and purity of the final compound are confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. This step is critical for validating the successful synthesis.

Protocol 2: In Vitro Cytotoxicity Evaluation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard initial screening method for potential anticancer compounds.

-

Cell Seeding: Plate cancer cells (e.g., A549, PC-3, or MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test pyrrole compound in culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with HCl) to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Caption: Workflow for the development of therapeutic pyrroles.

Chapter 7: Future Outlook and Emerging Applications

The field of functionalized pyrroles continues to evolve rapidly. While their roles in cancer, infectious diseases, and inflammation are well-established, new therapeutic avenues are constantly being explored.

-

Antiviral Applications: Pyrrole derivatives are being investigated for their potential to inhibit viral replication.[1] For example, pyrrolyl-diketoacids have been studied for their ability to inhibit HIV-1 replication by targeting the integrase enzyme.[1]

-

Tissue Engineering: Conductive polymers like polypyrrole are being used to create bioactive scaffolds for tissue regeneration.[16] These materials can provide electrical stimuli to promote the growth and differentiation of cells, such as bone and nerve cells.[16]

-

Targeted Drug Delivery: The pyrrole scaffold can be incorporated into more complex molecular architectures designed for targeted drug delivery, potentially increasing efficacy while minimizing off-target toxicity.

Despite the tremendous progress, challenges remain. Achieving high selectivity for specific biological targets is crucial to minimize side effects. Optimizing pharmacokinetic properties such as solubility, stability, and bioavailability is also a key consideration in the development of new pyrrole-based drugs. Future research will likely focus on leveraging advanced synthetic methods, computational modeling, and a deeper understanding of disease biology to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

-

Rai, P., Singh, P., & Singh, A. (2020). Bioactive pyrrole-based compounds with target selectivity. PubMed Central. [Link]

-

Moldovan, O.-L., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. MDPI. [Link]

-

Velasco-Rodriguez, R., et al. (2023). In Situ Electrosynthesis of Hyaluronic Acid Doped Polypyrrole on Polyvinyl Alcohol/Chitosan Nanofibers as a Cellular Scaffold. MDPI. [Link]

-

Wang, Z., et al. (2024). Electrochemically Enabled [3 + 2] Cycloaddition of Alkenes with Vinyl Azides: Direct Access to 2,4,5-Trisubstituted 1-Pyrrolines. Organic Letters. [Link]

-

Majumdar, K. C., & Roy, B. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. ResearchGate. [Link]

-

Moldovan, O.-L., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. PubMed Central. [Link]

-

Do, H.-Q. T. (2021). Recent Advancements in Pyrrole Synthesis. PubMed Central. [Link]

-

Khan, I., et al. (2018). Synthesis, Characterization and Antimicrobial Activity of New Pyrrole Derivatives. ResearchGate. [Link]

-

Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrrole. Pharmaguideline. [Link]

-

Moldovan, O.-L., et al. (2024). Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential. ResearchGate. [Link]

-

Nagarajan, S., & Reddy, Y. T. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. PubMed Central. [Link]

-

Bîcu, E., et al. (2022). New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation. National Institutes of Health. [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrole synthesis. organic-chemistry.org. [Link]

-

Sharma, A., et al. (2021). Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics. RSC Publishing. [Link]

-

Tzankova, D., Vladimirova, S., Peikova, L., & Georgieva, M. (2018). SYNTHESIS OF PYRROLE AND SUBSTITUTED PYRROLES (REVIEW). Journal of Chemical Technology and Metallurgy. [Link]

-

Majumdar, K. C., & Roy, B. (2021). Recent Advances in Functionalization of Pyrroles and their Translational Potential. PubMed. [Link]

-

Rusiecka, I., et al. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. PubMed. [Link]

-

ResearchGate. (2023). A Review on Pyrrole Derivatives in Medicinal Chemistry: From Natural Products to Modern Therapeutics. ResearchGate. [Link]

-

Vasilache, V., et al. (2024). Reinvestigating Pyrrol-2-One-Based Compounds: From Antimicrobial Agents to Promising Antitumor Candidates. PubMed Central. [Link]

-

National Institutes of Health. (n.d.). Pyrrole and Fused Pyrrole Compounds with Bioactivity against Inflammatory Mediators. National Institutes of Health. [Link]

-

Journal of Medicinal Chemistry. (n.d.). Antimicrobial Properties of Pyrrole Derivatives. Journal of Medicinal Chemistry. [Link]

-

Mateev, E., et al. (2022). Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate. [Link]

-

Gencheva, V., et al. (2024). Experimental screening for analgesic and anti-inflammatory effect of novel compounds with a pyrrole heterocycle. Pharmacia. [Link]

-

Rusiecka, I., et al. (2024). Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro. MDPI. [Link]

-

Abd El-hameed, R. H. (2012). Evaluation of the anti-inflammatory activity of novel synthesized pyrrole, pyrrolopyrimidine and spiropyrrolopyrimidine derivatives. ResearchGate. [Link]

Sources

- 1. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutic potential of pyrrole and pyrrolidine analogs: an update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 7. Recent Advances in Functionalization of Pyrroles and their Translational Potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. New Pyrrole Derivatives as Promising Biological Agents: Design, Synthesis, Characterization, In Silico, and Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrrole: a resourceful small molecule in key medicinal hetero-aromatics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. public.pensoft.net [public.pensoft.net]

- 14. Antioxidant and Neuroprotective Properties of Selected Pyrrole-Containing Azomethine Compounds in Neurotoxicity Models In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

An In-depth Technical Guide to Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate: Synthesis, Characterization, and Potential Applications

This technical guide provides a comprehensive overview of Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative of significant interest to researchers in medicinal chemistry and drug development. The pyrrole scaffold is a cornerstone in the synthesis of a vast array of biologically active compounds, and understanding the synthesis and properties of its derivatives is paramount for the development of novel therapeutics.[1][2][3][4] This document details a robust synthetic protocol, predicted spectroscopic data for characterization, and a discussion of the potential applications of this target compound based on the established biological significance of the pyrrole nucleus.

Introduction: The Significance of the Pyrrole Scaffold

The pyrrole ring is a fundamental five-membered aromatic heterocycle that is a key structural component in a multitude of natural products and synthetic pharmaceuticals.[4][5] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged scaffold in drug design.[4] Marketed drugs containing the pyrrole core exhibit a wide range of therapeutic activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties.[1][3] The strategic functionalization of the pyrrole ring, particularly at the N-1 and C-2 positions, allows for the fine-tuning of a molecule's physicochemical properties and biological activity, making compounds like Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate attractive targets for synthesis and evaluation.

Synthesis of Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate

Proposed Synthetic Scheme

Caption: Proposed synthesis of the target compound via N-alkylation.

Detailed Experimental Protocol

This protocol is based on analogous N-alkylation reactions of heterocyclic compounds.

Materials:

-

Methyl 1H-pyrrole-2-carboxylate (CAS: 1193-62-0)[6]

-

4-Methoxybenzyl chloride

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Potassium Carbonate (K2CO3)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of Methyl 1H-pyrrole-2-carboxylate (1.0 equivalent) in anhydrous DMF dropwise.

-

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen gas evolution ceases.

-

Cool the reaction mixture back to 0 °C and add a solution of 4-methoxybenzyl chloride (1.1 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate.

Causality Behind Experimental Choices:

-

Inert Atmosphere: The pyrrole anion is sensitive to air and moisture, hence the reaction is carried out under an inert atmosphere to prevent degradation.

-

Anhydrous Solvents: The use of anhydrous solvents is critical to prevent the quenching of the strong base (NaH) and the pyrrole anion.

-

Base Selection: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates the pyrrole nitrogen. Alternatively, a weaker base like potassium carbonate can be used, which may require heating.

-

Temperature Control: The initial deprotonation and the quenching of the reaction are performed at 0 °C to control the exothermic nature of these steps and minimize side reactions.

Characterization and Spectroscopic Data

As a specific literature source for the characterization of Methyl 1-(4-methoxybenzyl)-1H-pyrrole-2-carboxylate is not available, the following spectroscopic data are predicted based on the analysis of its structure and comparison with similar compounds.[7][8][9]

Predicted Physical Properties

| Property | Predicted Value |

| Molecular Formula | C14H15NO3 |

| Molecular Weight | 245.27 g/mol |

| Appearance | Off-white to pale yellow solid |

Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.20-7.10 | d | 2H | Ar-H (ortho to CH₂) |

| ~6.90-6.80 | d | 2H | Ar-H (ortho to OCH₃) |

| ~6.85 | dd | 1H | Pyrrole-H 5 |

| ~6.75 | dd | 1H | Pyrrole-H 3 |

| ~6.15 | dd | 1H | Pyrrole-H 4 |

| ~5.50 | s | 2H | N-CH ₂-Ar |

| ~3.80 | s | 3H | Ar-OCH ₃ |

| ~3.75 | s | 3H | COOCH ₃ |

Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~162.0 | C =O (ester) |

| ~159.0 | Ar-C -OCH₃ |

| ~130.0 | Ar-C (ipso, attached to CH₂) |

| ~129.0 | Ar-C H (ortho to CH₂) |

| ~124.0 | Pyrrole-C 2 |

| ~122.0 | Pyrrole-C 5 |

| ~114.0 | Ar-C H (ortho to OCH₃) |

| ~115.0 | Pyrrole-C 3 |

| ~108.0 | Pyrrole-C 4 |